

4-Bromo-1-(phenylsulfonyl)-1H-indazole chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromo-1-(phenylsulfonyl)-1H-indazole

Cat. No.: B1442655

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties and Applications of **4-Bromo-1-(phenylsulfonyl)-1H-indazole**

Abstract

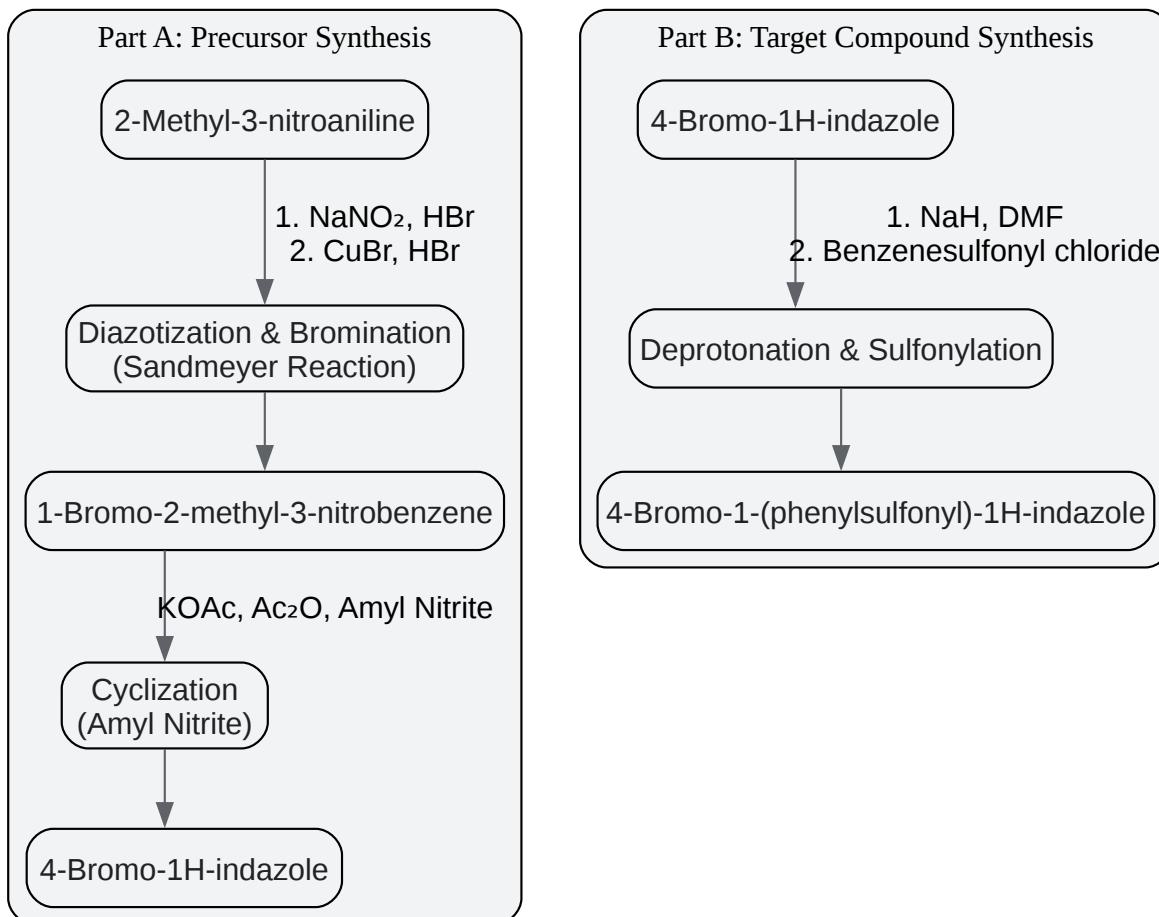
This technical guide provides a comprehensive overview of **4-Bromo-1-(phenylsulfonyl)-1H-indazole**, a key heterocyclic building block in modern medicinal chemistry. We delve into its core chemical properties, establish a robust and reproducible synthetic protocol, and explore its reactivity, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions. The narrative is framed from the perspective of field-proven application science, explaining not just the "how" but the critical "why" behind experimental choices. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this versatile scaffold to accelerate their research and development programs.

The Strategic Importance of the Indazole Scaffold

The indazole nucleus, a bicyclic system comprising fused benzene and pyrazole rings, is a privileged scaffold in drug discovery.^[1] Its structural rigidity, coupled with its ability to participate in a wide range of intermolecular interactions, makes it a frequent constituent of biologically active compounds. Indazole-containing molecules have demonstrated a vast spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and anti-hypertensive properties.^[2] At least 43 indazole-based drugs are currently in clinical trials or have received market approval, underscoring the therapeutic relevance of this heterocycle.^[2]

The introduction of a phenylsulfonyl group at the N1 position and a bromine atom at the C4 position creates a uniquely functionalized intermediate. The phenylsulfonyl group acts as a robust electron-withdrawing group and a protecting group, modulating the electronic properties of the indazole ring. The C4-bromine serves as a versatile synthetic handle, enabling the introduction of diverse molecular fragments through modern cross-coupling methodologies. This strategic functionalization makes **4-Bromo-1-(phenylsulfonyl)-1H-indazole** an exceptionally valuable precursor for building complex molecular architectures aimed at novel therapeutic targets.

Core Physicochemical and Structural Properties


Understanding the fundamental properties of a reagent is the bedrock of successful and reproducible chemical synthesis. **4-Bromo-1-(phenylsulfonyl)-1H-indazole** is a stable, solid material under standard laboratory conditions.

Property	Data	Source(s)
Chemical Name	4-Bromo-1-(phenylsulfonyl)-1H-indazole	[3]
Synonyms	1-(Benzenesulfonyl)-4-bromo-1H-indazole	[3]
CAS Number	1001415-32-2	[3]
Molecular Formula	C ₁₃ H ₉ BrN ₂ O ₂ S	[3]
Molecular Weight	337.19 g/mol	[3]
Appearance	Light yellow solid	[4]
Storage	Store at 2-8°C, under inert atmosphere	[3][4]
Solubility	Based on its structure, it is expected to be soluble in common organic solvents such as Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Tetrahydrofuran (THF). It is predicted to have poor solubility in water and non-polar aliphatic hydrocarbons.	N/A

Synthesis and Purification: A Validated Protocol

The synthesis of **4-Bromo-1-(phenylsulfonyl)-1H-indazole** is most reliably achieved via the N-sulfonylation of its precursor, 4-Bromo-1H-indazole. The following two-part protocol describes the synthesis of the precursor and the final target compound, explaining the rationale behind the choice of reagents and conditions.

Experimental Workflow: Synthesis Pathway

[Click to download full resolution via product page](#)

Caption: Overall synthetic workflow for **4-Bromo-1-(phenylsulfonyl)-1H-indazole**.

Protocol Part A: Synthesis of 4-Bromo-1H-indazole

This procedure is adapted from established methods for indazole synthesis from nitroaniline precursors.[\[5\]](#)

- **Rationale:** This pathway begins with a Sandmeyer-type reaction to replace the amino group of 2-methyl-3-nitroaniline with bromine. The resulting nitrobenzene derivative is then

cyclized. The choice of amyl nitrite facilitates the intramolecular C-H activation and cyclization to form the indazole ring.

- Step-by-Step Protocol:
 - Diazotization: To a stirred suspension of 2-methyl-3-nitroaniline (1 equivalent) in 48% hydrobromic acid (HBr) at 0°C, add a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes.
 - Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 equivalents) in 48% HBr. Add the diazonium salt solution from the previous step to the CuBr solution at 25-35°C. Stir for 2 hours.
 - Work-up & Isolation: Extract the mixture with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-Bromo-2-methyl-3-nitrobenzene.[5]
 - Cyclization: Dissolve the crude product in acetic anhydride. Add potassium acetate (KOAc, 3 equivalents) and heat the mixture. Add iso-amyl nitrite (2 equivalents) dropwise and maintain the reaction at 80°C for 4-6 hours.[5]
 - Hydrolysis & Purification: Cool the reaction and pour it into water. Add 6 M hydrochloric acid (HCl) and heat to hydrolyze the N-acetyl intermediate. Neutralize with sodium hydroxide, extract with ethyl acetate, and purify the crude product by silica gel column chromatography to afford pure 4-Bromo-1H-indazole.[5]

Protocol Part B: Synthesis of 4-Bromo-1-(phenylsulfonyl)-1H-indazole

This protocol is based on standard N-sulfonylation procedures for indazoles.[2]

- Rationale: The indazole N-H proton is acidic and can be removed by a strong, non-nucleophilic base like sodium hydride (NaH). The resulting indazole anion is a potent nucleophile that readily attacks the electrophilic sulfur atom of benzenesulfonyl chloride. N,N-Dimethylformamide (DMF) is an ideal polar aprotic solvent that effectively solvates the sodium cation without interfering with the reaction.

- Step-by-Step Protocol:
 - Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a 60% dispersion of sodium hydride (NaH, 1.2 equivalents) in mineral oil. Wash the NaH with dry hexanes to remove the oil, then carefully suspend it in anhydrous DMF.
 - Deprotonation: Cool the NaH suspension to 0°C in an ice bath. Add a solution of 4-Bromo-1H-indazole (1.0 equivalent) in anhydrous DMF dropwise over 30 minutes. The evolution of hydrogen gas should be observed. Allow the mixture to stir at 0°C for an additional 30 minutes after the addition is complete.
 - Sulfenylation: Add a solution of benzenesulfonyl chloride (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture at 0°C.
 - Reaction Progression: After the addition, allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
 - Quenching & Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0°C. Dilute with water and extract the product with ethyl acetate (3x).
 - Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield **4-Bromo-1-(phenylsulfonyl)-1H-indazole** as a light yellow solid.

Spectroscopic and Structural Characterization

While a dedicated spectrum is not publicly available, the structure of **4-Bromo-1-(phenylsulfonyl)-1H-indazole** can be unequivocally confirmed using standard spectroscopic techniques. The following are the expected spectral characteristics based on its structure and data from analogous compounds.[\[2\]](#)[\[6\]](#)

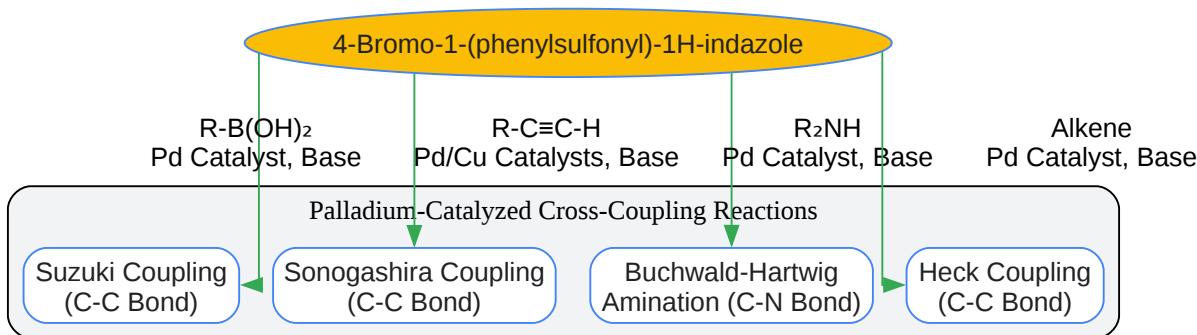
- ¹H NMR (400 MHz, CDCl₃):

- Indazole Protons: Expect three signals in the aromatic region (approx. δ 7.3-8.5 ppm). The H3 proton will likely appear as a singlet. The H5, H6, and H7 protons will form a more complex splitting pattern characteristic of a substituted benzene ring.
- Phenylsulfonyl Protons: Expect signals corresponding to the five protons of the phenyl ring, likely in the δ 7.5-8.2 ppm range. The ortho-protons will typically be the most downfield due to the deshielding effect of the sulfonyl group.

- ^{13}C NMR (100 MHz, CDCl_3):
 - Expect 13 distinct carbon signals (unless there is accidental overlap). The carbon atoms of the indazole and phenylsulfonyl rings will appear in the aromatic region (approx. δ 110-145 ppm). The C4 carbon bearing the bromine atom will be shifted accordingly. The C=N carbon (C3) will also be identifiable.
- High-Resolution Mass Spectrometry (HRMS-ESI):
 - The calculated exact mass is a critical confirmation parameter. The spectrum will show a characteristic isotopic pattern for the $[\text{M}+\text{H}]^+$ ion due to the presence of one bromine atom (^{79}Br and ^{81}Br in ~1:1 ratio).
 - Calculated for $[\text{C}_{13}\text{H}_{10}\text{BrN}_2\text{O}_2\text{S}]^+$: 336.9695
 - Calculated for $[\text{C}_{13}\text{H}_{10}^{81}\text{BrN}_2\text{O}_2\text{S}]^+$: 338.9675

Chemical Reactivity and Synthetic Utility

The synthetic power of **4-Bromo-1-(phenylsulfonyl)-1H-indazole** lies in the distinct reactivity of its functional groups. The phenylsulfonyl group primarily serves as a protecting group and an electronic modulator, while the C4-bromo moiety is the key site for introducing molecular diversity.


Role of the Phenylsulfonyl Group

- N-H Protection: The indazole N-H is reactive under many conditions (e.g., with strong bases or organometallics). The bulky and electron-withdrawing phenylsulfonyl group effectively protects this position, preventing unwanted side reactions and directing reactivity to other sites.^[7]

- **Electronic Modulation:** As a strong electron-withdrawing group, the phenylsulfonyl moiety decreases the electron density of the indazole ring system. This can influence the regioselectivity of certain reactions and increases the acidity of the C3-H proton, potentially allowing for selective deprotonation and functionalization at that site under specific conditions.

The C4-Bromo Group: A Gateway to Molecular Diversity

The bromine atom at the C4 position is the molecule's primary point of synthetic elaboration, serving as an ideal electrophile in palladium-catalyzed cross-coupling reactions.^[8] This allows for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and predictability.

[Click to download full resolution via product page](#)

Caption: Key cross-coupling reactions utilizing the C4-bromo position.

- **Suzuki-Miyaura Coupling:** Reaction with boronic acids or esters (R-B(OH)₂) introduces new aryl, heteroaryl, or alkyl groups at the C4 position. This is one of the most robust and widely used methods for constructing biaryl scaffolds, which are common in kinase inhibitors.^[8]
- **Sonogashira Coupling:** Coupling with terminal alkynes (R-C≡C-H) provides access to C4-alkynylated indazoles. These products can be further functionalized or used as rigid linkers in drug design.

- Buchwald-Hartwig Amination: Reaction with amines (R_2NH) allows for the direct formation of a C-N bond, installing a wide variety of amino functionalities at the C4 position. This is invaluable for modulating solubility, basicity, and hydrogen bonding potential.
- Heck Coupling: Reaction with alkenes provides a route to C4-alkenylated indazoles, useful for creating extended conjugated systems or as precursors for further transformations.

Applications in Drug Discovery

The true value of **4-Bromo-1-(phenylsulfonyl)-1H-indazole** is realized in its application as a strategic intermediate. The ability to selectively functionalize the C4 position allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[9]

- Kinase Inhibitors: Many kinase inhibitors feature a core heterocycle decorated with various aryl and amino groups that occupy specific pockets in the ATP-binding site. This intermediate is an ideal starting point for synthesizing analogs of known inhibitors like Axitinib or Pazopanib.
- Immuno-oncology: Small molecule inhibitors of the PD-1/PD-L1 interaction are a major focus of cancer immunotherapy research. Indazole derivatives have recently been identified as promising scaffolds for this target class, and this intermediate provides a direct route to explore SAR at the C4 position.[10]
- General Scaffold Decoration: The versatility of the C4-bromo group allows chemists to systematically probe the chemical space around the indazole core, optimizing properties like potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **4-Bromo-1-(phenylsulfonyl)-1H-indazole** is not widely available, its hazard profile can be inferred from its precursor, 4-Bromo-1H-indazole.[11] Standard prudent laboratory practices should be strictly followed.

- Hazard Classification (Inferred):
 - Acute Toxicity, Oral (Harmful if swallowed)

- Skin Irritation[11]
- Serious Eye Irritation[11]
- Specific Target Organ Toxicity - Single Exposure (May cause respiratory irritation)[11]
- Recommended Handling Procedures:
 - Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and ANSI-approved safety glasses or goggles.[12]
 - Engineering Controls: Handle this compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[13]
 - Handling: Avoid all personal contact. Do not breathe dust. Wash hands thoroughly after handling.[12]
 - Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended (2-8°C).[3]
 - Spills: In case of a spill, avoid generating dust. Sweep up the solid material carefully, place it in a sealed container for disposal, and clean the affected area.[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 4-Bromo-1-(phenylsulfonyl)-1H-indazole CAS#: 1001415-32-2 [chemicalbook.com]
- 5. scribd.com [scribd.com]

- 6. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The crystal structures determination and Hirshfeld surface analysis of N-(4-bromo-3-methoxyphenyl)- and N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}- derivatives of N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. News - 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs [shlzpharma.com]
- 10. Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fishersci.de [fishersci.de]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [4-Bromo-1-(phenylsulfonyl)-1H-indazole chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1442655#4-bromo-1-phenylsulfonyl-1h-indazole-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com